1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of benzene derivatives with various substituents is a common theme in the provided papers. For instance, paper describes the synthesis of bisdonor/bisacceptor-functionalized tetrakis(phenylethynyl)benzenes and bis(dehydrobenzoannuleno)benzenes with electron-donating and electron-withdrawing groups. Similarly, paper outlines the synthesis of 1,2-bis(trimethylsilyl)benzenes through Diels-Alder and C-H activation reactions, which are key starting materials for further functionalization. Paper details the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene through aromatic nucleophilic substitution, which is a method that could potentially be applied to the synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene.
Molecular Structure Analysis
The molecular structure of benzene derivatives is significantly influenced by the substituents attached to the benzene ring. In paper , X-ray crystallography revealed large bond angles around phosphorus atoms in the synthesized compounds, indicating steric hindrance. This suggests that the introduction of bulky or electron-withdrawing groups, such as tetrafluoroethoxy, could similarly affect the molecular geometry of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene.
Chemical Reactions Analysis
The reactivity of benzene derivatives is largely dependent on the nature of the substituents. Paper discusses how the introduction of strong electron-withdrawing groups to 1,3-bis(benzimidazol-2-yl)benzene significantly increases its anionophoric activity. This implies that the presence of tetrafluoroethoxy groups in 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene could also enhance its reactivity in certain chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are altered by the introduction of different substituents. For example, paper mentions that the introduction of fluoro acceptor groups results in optical properties similar to resonance acceptor analogues, which could be relevant for the optical properties of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene. Paper investigates the effects of different anions on the microscopic structures of ionic liquid-benzene mixtures, which could provide insights into the solvation and miscibility properties of benzene derivatives with various substituents.
Scientific Research Applications
Synthesis and Functionalization
- 1,2-Bis(trimethylsilyl)benzenes, a related compound, serve as key materials for synthesizing benzyne precursors, Lewis acid catalysts, and luminophores. Efficient methods to functionalize these compounds involve reactions like cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation (Reus et al., 2012).
Structural Analysis and Racemization Studies
- Studies on 1,2-Bis(pentaphenylphenyl)benzene, a structurally similar compound, focused on its synthesis, X-ray structural determination, and racemization dynamics. Dynamic NMR studies of its derivatives provided insights into the activation energy required for racemization (Nguyen et al., 2019).
Advancements in Synthesis Techniques
- Improved methods for synthesizing 1,2-Bis(trimethylsilyl)benzenes, a compound analogous to 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene, have been developed. These methods offer advantages such as milder reaction conditions and avoidance of carcinogenic solvents (Lorbach et al., 2010).
Applications in Luminescent Materials
- Research on benzo[1,2:4,5]bis(1,1,2,2-tetraisopropyldisilacyclobutene), a related compound, demonstrates its utility in luminescent materials. The compound showed significant phosphorescence at low temperatures (Kyushin et al., 1998).
Polymer Synthesis
- Synthesis of aromatic polyamides using 1,2-Bis(4-aminophenoxy)benzene, a derivative, has been achieved. These polyamides exhibit properties like solubility in aprotic solvents, high tensile strength, and thermal stability (Yang et al., 1996).
Optoelectronic Properties
- Selectively fluorinated derivatives based on 4-pyridylethynyl group, including 1,4-bis(4′-pyridylethynyl)benzenes, have been synthesized and characterized for their optoelectronic properties. These compounds are potential candidates for applications in materials science (Fasina et al., 2004).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mechanism of Action
Target of Action
It’s known that this compound contains two oxygen atoms that weakly coordinate with li+ ions .
Mode of Action
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene interacts with its targets by transforming the electrolyte solvation structure to a more anion-incorporated structure . This interaction results in changes in the local environment of the electrolyte, which can affect the performance of lithium-metal batteries .
Biochemical Pathways
It’s known that the compound plays a role in modulating the electrolyte local environment in lithium-metal batteries .
Pharmacokinetics
It’s known that the compound is a liquid at ambient temperature , which may influence its bioavailability.
Result of Action
It’s known that the compound enables the stable cycling of lithium-metal batteries at high voltages within a wide-temperature range .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene. For instance, the compound’s performance in lithium-metal batteries can be affected by the temperature of the environment . Additionally, the compound has a flash point of 97-100/32mm , indicating that it may be flammable under certain conditions.
properties
IUPAC Name |
1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-3-1-2-4-6(5)20-10(17,18)8(13)14/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMCPUUDTMKLGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382097 | |
Record name | 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene | |
CAS RN |
4063-48-3 | |
Record name | 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4063-48-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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